molecular formula C6H12O3 B1279748 Tert-butyl 2-hydroxyacetate CAS No. 50595-15-8

Tert-butyl 2-hydroxyacetate

Cat. No. B1279748
CAS RN: 50595-15-8
M. Wt: 132.16 g/mol
InChI Key: WINGEFIITRDOLJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxyacetate is a chemical compound with the molecular formula C6H12O3 . It appears as a colorless and clear liquid or solid .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-hydroxyacetate consists of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The exact mass of the molecule is 132.078644241 g/mol .


Physical And Chemical Properties Analysis

Tert-butyl 2-hydroxyacetate has a molecular weight of 132.16 g/mol . It has a melting point of 28 - 32 °C and a boiling point of 63 - 65 °C at 15 mm . The refractive index is n20/D 1.4195 .

Scientific Research Applications

Transesterification of β-keto esters

  • Summary of the Application : Tert-butyl 2-hydroxyacetate can be used in the transesterification of β-keto esters, a useful transformation in organic synthesis . This process is particularly important in the synthesis of complex medicinal compounds, such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
  • Methods of Application : The transesterification of β-keto esters often involves the reaction of the ester with an alcohol in the presence of a catalyst . The reaction may proceed via an enol intermediate or an acylketene intermediate .
  • Results or Outcomes : The transesterification of β-keto esters can lead to the formation of a wide range of products, depending on the specific reactants and conditions . For example, the transesterification of vegetable oil with alcohols is a preferred method for the production of biodiesel .

Synthesis of Complex Medicinal Compounds

  • Summary of the Application : Tert-butyl 2-hydroxyacetate can be used in the synthesis of complex medicinal compounds . β-Keto esters, which can be transesterified using tert-butyl 2-hydroxyacetate, often constitute a core building block in complex medicinal compounds . They represent key intermediates in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .
  • Methods of Application : The synthesis of these complex medicinal compounds often involves the transesterification of β-keto esters . This process may proceed via an enol intermediate or an acylketene intermediate . For example, the transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
  • Results or Outcomes : The transesterification of β-keto esters can lead to the formation of a wide range of products, depending on the specific reactants and conditions . For example, direct transesterification obviates the need to produce intermediate carboxylic acids, which often display poor solubility in organic solvents .

Safety And Hazards

Tert-butyl 2-hydroxyacetate can be harmful if swallowed or inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,3)9-5(8)4-7/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINGEFIITRDOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473376
Record name Tert-butyl 2-hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-hydroxyacetate

CAS RN

50595-15-8
Record name Tert-butyl 2-hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl Glycolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
D Han, H Cao, J Li, M Li, X Li, M He, J Hu - Structural Chemistry, 2015 - Springer
The reaction mechanisms for the atmospheric hydroxylation of n-butyl vinyl ether (n-BVE), iso-butyl vinyl ether (i-BVE), and tert-butyl vinyl ether (t-BVE) were investigated by using …
Number of citations: 5 link.springer.com
D Felder, H Nierengarten, JP Gisselbrecht… - New Journal of …, 2000 - pubs.rsc.org
… N,N′-Dicyclohexylcarbodiimide (DCC) mediated esterification of 5 with tert-butyl 2-hydroxyacetate 16 in CH 2 Cl 2 yielded malonate 6 in 91% yield. The functionalization of C 60 is …
Number of citations: 82 pubs.rsc.org
A Kiefer, D Gawas, U Kazmaier - European Journal of Organic …, 2015 - Wiley Online Library
… for allylic alkylations tert-butyl 2-hydroxyacetate (132 mg, 1.00 … for allylic alkylations tert-butyl 2-hydroxyacetate (264 mg, … for allylic alkylations tert-butyl 2-hydroxyacetate (264 mg, 2.00 …
NJ Pawar, L Wang, T Higo, C Bhattacharya… - Angewandte …, 2019 - Wiley Online Library
… Glycosylation of 14 using tert-butyl 2-hydroxyacetate gave compound 15 with a versatile linker 15 at the reducing end. Chemoselective deprotection of the 2-O-Bz group in 15, followed …
Number of citations: 49 onlinelibrary.wiley.com
VS Mishra - 2018 - search.proquest.com
… Thus, we used Mitsunobu reaction, allows the substitution of compound 3a with tert-butyl 2-hydroxyacetate 9 (scheme 2). Subsequently acids were converted to acetyl chloride (6a-6j) …
Number of citations: 0 search.proquest.com
L George - 2014 - trepo.tuni.fi
Organic electronics is an emerging field of science which finds application in organic light emitting diode (OLED), organic photovoltaics (OPV), organic transistors, and sensors etc. …
Number of citations: 3 trepo.tuni.fi
IE Nifant'ev, AV Shlyakhtin, VV Bagrov… - Polymer …, 2021 - pubs.rsc.org
… phosphonate, EtEP), 57 methyl 2-hydroxyacetate, 58 methyl 3-hydroxypropanoate, 59,60 methyl 4-hydroxybutanoate, 61 methyl 6-hydroxyhexanoate, 62 tert-butyl 2-hydroxyacetate, 63 (…
Number of citations: 1 pubs.rsc.org
JF Nierengarten, A Herrmann… - Helvetica chimica …, 1997 - Wiley Online Library
… of tert-butyl 2-hydroxyacetate (1.029 g, 7.8 mmol) and C,H,N (0.63 ml, 7.8 mmol) in dry CH,CI, (15 ml) was purged with Arand cooled with an ice bath. Malonyl dichloride (0.38 ml, 3.9 …
Number of citations: 138 onlinelibrary.wiley.com
LQ Liu, PX Hong, XH Song, CC Zhou… - Journal of Medicinal …, 2020 - ACS Publications
… Then, tert-butyl 2-hydroxyacetate and compound 12 underwent nucleophilic substitution to obtain compound 13. The Boc group of compound 13 was cleaved in the presence of …
Number of citations: 6 pubs.acs.org
JF Nierengarten - Fullerenes: From Synthesis to Optoelectronic …, 2002 - Springer
… The synthesis of the targeted acid starts with the reaction of tert-butyl-2-hydroxyacetate with ethyl malonyl chloride to give the mixed malonate ester 71. Methanofullerene 72 is obtained …
Number of citations: 5 link.springer.com

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